molecular formula C21H19N3O5 B270888 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270888
M. Wt: 393.4 g/mol
InChI Key: AIGBWTJEPCLAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the isoxazole family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been found to modulate the activity of certain receptors and enzymes in the body. For example, this compound has been shown to act as an agonist of the gamma-aminobutyric acid (GABA) receptor, which plays a key role in the regulation of neuronal activity. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. Some of the effects of this compound include:
1. Modulation of neuronal activity: This compound has been found to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal activity.
2. Inhibition of prostaglandin biosynthesis: This compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in a range of physiological processes.
3. Cytotoxic activity: This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its ability to modulate the activity of various receptors and enzymes in the body. This makes it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate. Some of these directions include:
1. Further studies on the mechanism of action of this compound, including its effects on various receptors and enzymes in the body.
2. Development of new derivatives of this compound with improved activity and reduced toxicity.
3. Studies on the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders.
4. Investigation of the potential use of this compound as a research tool for studying various biological processes.

Synthesis Methods

The synthesis of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(1-naphthyl)-3-pyrrolidinecarboxylic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the areas of research where this compound has been used include:
1. Neuroscience: This compound has been found to modulate the activity of certain neurotransmitter receptors, making it useful for studying the mechanisms of synaptic transmission and neuronal signaling.
2. Cancer Research: This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
3. Immunology: This compound has been found to modulate the activity of certain immune cells, making it useful for studying the mechanisms of immune system function and regulation.

properties

Product Name

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-13-9-18(23-29-13)22-19(25)12-28-21(27)15-10-20(26)24(11-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-9,15H,10-12H2,1H3,(H,22,23,25)

InChI Key

AIGBWTJEPCLAER-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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